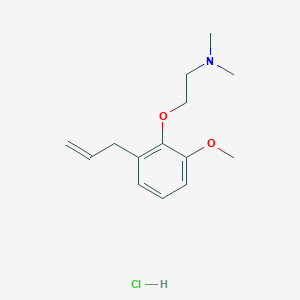![molecular formula C10H6ClF3N2O B6006618 2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6006618.png)
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CF3-Phenol and has a molecular formula of C10H6ClF3N2O.
Mecanismo De Acción
The mechanism of action of CF3-Phenol is not well understood. However, it is believed that CF3-Phenol interacts with proteins and enzymes in the body, leading to changes in their activity. CF3-Phenol has been shown to inhibit the activity of certain enzymes, including tyrosinase and cholinesterase.
Biochemical and Physiological Effects
CF3-Phenol has been shown to have various biochemical and physiological effects. CF3-Phenol has been shown to have antioxidant activity, which can protect cells from oxidative stress. CF3-Phenol has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. CF3-Phenol has been shown to have antifungal activity, which can inhibit the growth of certain fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CF3-Phenol is that it is readily available and easy to synthesize. CF3-Phenol is also stable and can be stored for long periods without degradation. However, CF3-Phenol has some limitations for lab experiments. CF3-Phenol is toxic and can be harmful if ingested or inhaled. CF3-Phenol also has a low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
CF3-Phenol has potential applications in various fields, and future research should focus on exploring these applications. One area of research could be the use of CF3-Phenol as a ligand in the synthesis of metal complexes. Another area of research could be the use of CF3-Phenol in the synthesis of pharmaceuticals and agrochemicals. Future research should also focus on understanding the mechanism of action of CF3-Phenol and its potential applications in medicine.
Métodos De Síntesis
The synthesis of CF3-Phenol involves the reaction of 4-chloro-5-(trifluoromethyl)-1H-pyrazole with phenol in the presence of a base. The reaction takes place at a high temperature and produces CF3-Phenol as a white solid. This synthesis method has been optimized to achieve a high yield of CF3-Phenol.
Aplicaciones Científicas De Investigación
CF3-Phenol has been extensively studied for its potential applications in various fields. One of the significant applications of CF3-Phenol is in the field of organic synthesis. CF3-Phenol is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. CF3-Phenol is also used as a ligand in the synthesis of metal complexes.
Propiedades
IUPAC Name |
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-7-8(5-3-1-2-4-6(5)17)15-16-9(7)10(12,13)14/h1-4,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVUDLHYXBXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6006550.png)
![N-(2-fluorophenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6006560.png)
![1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6006562.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6006569.png)

![(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![ethyl 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6006592.png)
![1-(3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6006599.png)

![N-({1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6006614.png)
![2-[5-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6006615.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)
